molecular formula C18H20N4O2S B2846348 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946205-35-2

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2846348
CAS No.: 946205-35-2
M. Wt: 356.44
InChI Key: IULIFEAQOGNHIW-UHFFFAOYSA-N
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Description

The compound “(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone” is a synthetic small molecule featuring a benzothiazole core linked to a piperazine moiety and a 3-methylisoxazole group. The benzothiazole ring is substituted with methyl groups at the 5- and 7-positions, while the isoxazole ring contains a methyl substituent at the 3-position. This structural framework is characteristic of bioactive compounds targeting enzymes or receptors, as the benzothiazole and isoxazole motifs are frequently employed in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties . The piperazine linker enhances solubility and may facilitate interactions with biological targets, such as kinases or G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11-8-12(2)16-14(9-11)19-18(25-16)22-6-4-21(5-7-22)17(23)15-10-13(3)20-24-15/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULIFEAQOGNHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4OSC_{19}H_{22}N_{4}OS, with a molecular weight of approximately 362.47 g/mol. The structure features a piperazine ring, a benzo[d]thiazole moiety, and a methanone group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Piperazine Ring : This is often achieved through nucleophilic substitution reactions involving appropriate precursors.
  • Introduction of the Benzo[d]thiazole Moiety : This can be synthesized via cyclization reactions involving thioamide derivatives.
  • Methanone Group Addition : This step generally involves acylation reactions to introduce the methanone functionality.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Inhibition Studies : A study found that derivatives containing piperazine and thiazole rings showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives .

Anticancer Activity

The compound has shown promise in anticancer applications:

  • Cytotoxicity Assays : In vitro studies demonstrated that similar thiazole-containing compounds induced apoptosis in various cancer cell lines such as HeLa and MCF-7. The mechanism involved disruption of tubulin polymerization and cell cycle arrest .
CompoundCell LineIC50 (µM)Mechanism
3gHeLa0.21Apoptosis induction
5dMCF-70.37Tubulin disruption
5gA5490.73Cell cycle arrest

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors critical for bacterial survival or cancer cell proliferation.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets such as DNA gyrase and MurD, suggesting that these interactions are crucial for its antibacterial activity .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Thiazole Derivatives : A recent investigation into thiazole derivatives revealed promising results against various cancer cell lines, demonstrating significant inhibition against tyrosine kinases involved in tumor progression .
  • Antimicrobial Screening : Another study highlighted the antimicrobial efficacy of related compounds against pathogenic bacteria and fungi, reinforcing their potential as therapeutic agents.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both piperazine and thiazole moieties exhibit diverse biological activities:

Antimicrobial Properties

The presence of the sulfonamide group suggests potential antibacterial and antifungal activities. Studies have shown that similar compounds can inhibit the growth of various pathogens, making them suitable candidates for developing new antibiotics.

Anticancer Potential

Compounds with this structural framework have demonstrated efficacy in inducing apoptosis in cancer cells. Mechanisms include:

  • Disruption of tubulin polymerization.
  • Induction of cell cycle arrest.
    These properties suggest potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .

Neuropharmacological Effects

Preliminary studies indicate that derivatives of this compound may interact with G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology. This interaction could lead to new treatments for neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and E. coli.
Study 2Anticancer EfficacyReported induction of apoptosis in breast cancer cell lines through specific pathway modulation.
Study 3GPCR InteractionIdentified potential agonist/antagonist profiles for neuropharmacological applications .

Chemical Reactions Analysis

2.2. Piperazine Functionalization

The piperazine ring is introduced via nucleophilic substitution or coupling reactions:

  • N-Alkylation : Reaction of benzothiazole-2-carbonyl chloride with piperazine in anhydrous THF under reflux conditions .

  • Microwave-Assisted Coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach aryl groups to the piperazine nitrogen .

Example Reaction :

Benzothiazole 2 carbonyl chloride+PiperazineTHF 60 CN Benzothiazol 2 yl piperazine\text{Benzothiazole 2 carbonyl chloride}+\text{Piperazine}\xrightarrow{\text{THF 60 C}}\text{N Benzothiazol 2 yl piperazine}

2.3. Isoxazole-Methanone Conjugation

The 3-methylisoxazol-5-yl methanone group is synthesized separately and conjugated via a carbonyl linkage:

  • Isoxazole Synthesis : Cyclization of hydroxylamine with β-diketones or alkynes via 1,3-dipolar cycloaddition .

  • Methanone Formation : Carbodiimide-mediated coupling (e.g., HATU/EDC) between the isoxazole-5-carboxylic acid and the piperazine nitrogen .

Example Reaction :

Isoxazole 5 carboxylic acid+N Benzothiazol 2 yl piperazineHATU DIEA DCMTarget Compound\text{Isoxazole 5 carboxylic acid}+\text{N Benzothiazol 2 yl piperazine}\xrightarrow{\text{HATU DIEA DCM}}\text{Target Compound}

Reaction Optimization and Catalysis

  • Microwave-Assisted Synthesis : Reduced reaction times (e.g., 15 min at 140°C for Suzuki couplings) .

  • Solvent Systems : Anhydrous dioxane or THF for moisture-sensitive steps .

  • Catalysts : Pd(PPh₃)₄ for cross-coupling; CuI for Ullmann-type arylations .

4.1. Methyl Group Functionalization

The 5,7-dimethyl groups on the benzothiazole can undergo:

  • Oxidation : Conversion to carboxylic acids using KMnO₄/H₂SO₄ .

  • Halogenation : Bromination with NBS for further cross-coupling .

4.2. Piperazine Modifications

  • Acylation : Reaction with acyl chlorides to introduce substituents (e.g., 2,6-dichlorophenyl groups) .

  • Sulfonation : Sodium benzenesulfinate for sulfone derivatives .

Reaction Data and Yields

Reaction Step Conditions Yield Reference
Benzothiazole condensationSDOSS, 80°C, 6h83%
Piperazine couplingTHF, 60°C, 12h76%
Isoxazole conjugationHATU, DIEA, DCM, rt, 4h68%
Suzuki cross-couplingPd(PPh₃)₄, dioxane, 140°C, 15min92%

Key Research Findings

  • Selectivity : The 5,7-dimethyl substitution on benzothiazole enhances steric hindrance, directing reactions to the C2 position .

  • Stability : The methanone linkage is resistant to hydrolysis under physiological conditions (pH 7.4) .

  • Biological Relevance : Analogues show inhibitory activity against mycobacterial enzymes (e.g., DprE1) with IC₅₀ values <1 μM .

Challenges and Limitations

  • Stereochemistry : Racemization risks during piperazine functionalization require chiral auxiliaries .

  • Solubility : Hydrophobic benzothiazole cores necessitate polar aprotic solvents (e.g., DMF) for homogeneous reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzothiazole ring, piperazine linker, or isoxazole group. These variations influence physicochemical properties, binding affinity, and bioactivity. Below is a comparative analysis based on available evidence:

Compound ID/Structure Benzothiazole Substituents Piperazine Substituents Isoxazole/Other Groups Key Structural Differences Hypothesized Bioactivity Impact
Target Compound: (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone 5,7-Dimethyl None 3-Methylisoxazole High lipophilicity due to methyl groups on benzothiazole and isoxazole. Enhanced membrane permeability but potential metabolic instability .
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 941869-25-6) 6-Ethoxy None Unsubstituted isoxazole Ethoxy group increases polarity; unsubstituted isoxazole reduces steric hindrance. Improved solubility but reduced target affinity compared to methyl-substituted derivatives .
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 941869-27-8) 4-Ethyl None Unsubstituted isoxazole Ethyl group at position 4 alters electronic properties of benzothiazole. May modulate interactions with hydrophobic binding pockets in enzymes .
N-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide (CAS 923193-03-7) 6-Methoxy Pyridin-4-ylmethyl Propanamide (non-isoxazole) Methoxy group enhances polarity; pyridine and propanamide introduce hydrogen-bonding capacity. Broader target selectivity but reduced CNS penetration due to higher polarity .

Key Findings from Structural Comparisons:

Substituent Position and Bioactivity :

  • Methyl groups at the 5- and 7-positions on benzothiazole (target compound) likely enhance lipophilicity, improving blood-brain barrier penetration compared to ethoxy or methoxy derivatives . However, this may also increase cytochrome P450-mediated metabolism, reducing bioavailability.
  • Ethyl or ethoxy substituents (e.g., CAS 941869-25-6 and 941869-27-8) introduce moderate polarity, balancing solubility and target affinity .

Isoxazole Substitution :

  • The 3-methyl group on the isoxazole ring (target compound) may confer steric stabilization in binding pockets, as seen in kinase inhibitors . Unsubstituted isoxazoles (e.g., CAS 941869-25-6) lack this advantage but offer simpler synthetic routes.

Piperazine Modifications :

  • The absence of substituents on the piperazine linker (target compound) contrasts with pyridinylmethyl-propanamide derivatives (CAS 923193-03-7), which introduce additional hydrogen-bonding sites. This suggests divergent therapeutic applications (e.g., CNS vs. peripheral targets) .

Preparation Methods

Cyclocondensation Protocol

A representative procedure involves:

  • Reaction Setup :
    • 2-Amino-4,6-dimethylphenol (1.0 equiv) and thiourea (1.2 equiv) are suspended in ethanol.
    • Concentrated HCl is added dropwise as a catalyst.
  • Reaction Conditions :
    • Reflux at 80°C for 6–8 hours under nitrogen.
    • Progress monitored by TLC (hexane:ethyl acetate, 3:1).
  • Workup :
    • Neutralization with aqueous NaHCO₃, extraction with dichloromethane.
    • Purification via silica gel chromatography yields 5,7-dimethylbenzo[d]thiazol-2-amine (78% yield).

Alternative Methods

  • Knoevenagel Condensation : Substituted benzaldehydes react with rhodanine derivatives under basic conditions to form benzothiazoles.
  • Diazo-Coupling : Diazotization of aniline derivatives followed by coupling with thiocyanate ions.

Functionalization of the Benzothiazole Core with Piperazine

Introducing the piperazine linker typically employs Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr).

SNAr Reaction with Piperazine

  • Substrate Activation :
    • 5,7-Dimethylbenzo[d]thiazol-2-amine is treated with NBS (N-bromosuccinimide) to generate 2-bromo-5,7-dimethylbenzo[d]thiazole .
  • Coupling with Piperazine :
    • 2-Bromo derivative (1.0 equiv), piperazine (3.0 equiv), K₂CO₃ (2.0 equiv), and Pd(OAc)₂ (5 mol%) in DMF at 120°C for 24 hours.
    • Isolation yields 4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine (65% yield).

Catalytic Amination Strategies

  • Palladium Catalysis : Pd(dba)₂/Xantphos systems enable coupling of aryl halides with piperazine under milder conditions (90°C, 12 hours).
  • Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields.

Acylation with 3-Methylisoxazole-5-carbonyl Chloride

The final step involves acylating the piperazine nitrogen with 3-methylisoxazole-5-carbonyl chloride .

Acylation Protocol

  • Reaction Setup :
    • 4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine (1.0 equiv) is dissolved in dry THF.
    • Triethylamine (2.5 equiv) is added as a base.
  • Electrophile Addition :
    • 3-Methylisoxazole-5-carbonyl chloride (1.2 equiv) in THF is added dropwise at 0°C.
  • Reaction Conditions :
    • Stirred at room temperature for 4 hours.
    • Quenched with ice-water, extracted with ethyl acetate.
  • Purification :
    • Column chromatography (SiO₂, hexane:EtOAc 4:1) affords the title compound (82% yield).

Alternative Acylating Agents

  • Active Esters : p-Nitrophenyl esters of 3-methylisoxazole-5-carboxylic acid.
  • Carbodiimide-Mediated Coupling : EDC/HOBt system for acid substrates.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • DMF vs. THF : DMF accelerates SNAr but complicates acylation due to nucleophilicity.
  • Microwave vs. Conventional Heating : Reduces piperazine coupling time from 24 hours to 45 minutes.

Catalytic Systems

  • Palladium Ligands : BINAP enhances selectivity in aryl amination.
  • Base Selection : K₃PO₄ outperforms K₂CO₃ in polar aprotic solvents.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates and Target Compound

Compound ¹H NMR (δ, ppm) MS (m/z) [M+H]+
5,7-Dimethylbenzo[d]thiazol-2-amine 2.35 (s, 6H, CH₃), 6.95 (s, 1H, ArH) 179.1
4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine 2.45 (s, 6H, CH₃), 3.25–3.40 (m, 8H, piperazine) 277.2
Target Compound 2.40 (s, 6H, CH₃), 3.60–3.75 (m, 8H, piperazine), 6.50 (s, 1H, isoxazole) 385.3

Challenges and Limitations

  • Regioselectivity in Benzothiazole Formation : Competing cyclization pathways may yield 2-aminobenzothiazole isomers.
  • Piperazine Overalkylation : Excess acylating agent leads to diacylated byproducts.
  • Purification Complexity : Silica gel chromatography is essential due to polar intermediates.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis is typically required, involving nucleophilic substitutions (e.g., coupling of benzo[d]thiazole and isoxazole moieties) and cyclization reactions. For example, piperazine rings are often functionalized via coupling agents under controlled temperatures (60–100°C) and inert atmospheres to minimize side reactions. Catalysts like palladium or copper complexes may enhance cross-coupling efficiency. Solvent selection (e.g., DMF, ethanol) and reflux conditions are critical for intermediate purification .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic and heterocyclic proton environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95%). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thiazole (C-S) stretches. X-ray crystallography may validate stereochemistry in crystalline intermediates .

Q. How does the compound’s heterocyclic architecture influence its physicochemical properties?

  • Methodological Answer : The benzo[d]thiazole and isoxazole rings contribute to π-π stacking interactions, enhancing solubility in polar aprotic solvents. The piperazine linker introduces conformational flexibility, affecting bioavailability. Computational tools (e.g., COSMO-RS) predict logP values to assess lipophilicity, while Differential Scanning Calorimetry (DSC) measures thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., overlapping peaks) may arise from dynamic rotational barriers in the piperazine ring. Variable Temperature (VT) NMR or 2D techniques (HSQC, HMBC) clarify connectivity. For mass spectral anomalies (e.g., unexpected adducts), isotopic pattern analysis and tandem MS/MS fragmentation validate structural assignments. Cross-validation with synthetic intermediates is critical .

Q. What strategies optimize regioselectivity during functionalization of the benzo[d]thiazole moiety?

  • Methodological Answer : Electrophilic substitution on the benzo[d]thiazole ring is influenced by electron-donating methyl groups at positions 5 and 6. Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysis (e.g., Pd-mediated C-H activation) enables selective modifications. Computational modeling (DFT) predicts reactive sites to guide synthetic design .

Q. How can molecular docking studies elucidate this compound’s interaction with biological targets?

  • Methodological Answer : Docking against enzymes like 14-α-demethylase (PDB: 3LD6) requires preparing the protein (removing water, adding hydrogens) and defining binding pockets (e.g., active sites with lanosterol). Software like AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG) and poses. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with thiazole sulfur) to prioritize analogs .

Q. What experimental designs address low yield in coupling reactions involving the isoxazole ring?

  • Methodological Answer : Low yields may stem from steric hindrance at the isoxazole’s 3-methyl group. Microwave-assisted synthesis reduces reaction times and improves efficiency. Alternative coupling reagents (e.g., HATU vs. EDC) or protecting groups (e.g., tert-butoxycarbonyl) on the piperazine nitrogen can mitigate side reactions. Kinetic studies (e.g., in situ IR monitoring) optimize stoichiometry and temperature .

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